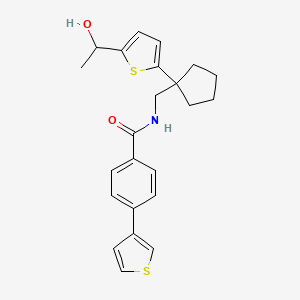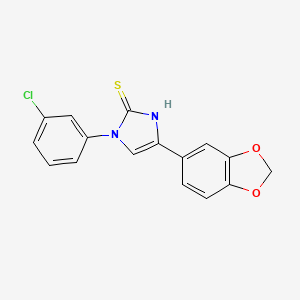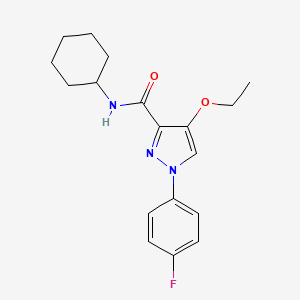
2-((1-((2-chlorobenzyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound is typically determined using techniques such as NMR, LC/MS, FTIR, and elemental analyses . Unfortunately, the specific molecular structure analysis for “2-((1-((2-chlorobenzyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide” is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Piperidine derivatives have been studied for their potential as antimicrobial agents. The structural presence of the piperidine moiety can contribute to the efficacy of these compounds against various microbial strains. For instance, compounds with similar structures have shown significant activity against bacteria and fungi, comparable to standard drugs like ciprofloxacin and fluconazole .
Anticancer Properties
The compound’s structure suggests potential utility in cancer research, particularly in the synthesis of anticancer agents. Piperidine derivatives have been reported to exhibit anticancer activities, including inhibition of various cancer-related enzymes and receptors . Molecular docking studies could further elucidate the compound’s potential interactions with cancer cell biomolecules.
Tuberculosis Treatment
Substituted piperidine compounds have been designed and synthesized for their anti-tubercular activity. Given the structural similarities, “2-({1-[(2-chlorophenyl)methanesulfonyl]piperidin-4-yl}sulfonyl)-N-methylacetamide” could be explored for its efficacy against Mycobacterium tuberculosis, potentially contributing to the development of new anti-TB drugs .
Enzyme Inhibition
The compound could serve as an inhibitor for various enzymes. Piperidine derivatives have been utilized in the development of enzyme inhibitors that play a crucial role in disease progression, such as proteases and kinases. This application could be vital in the treatment of diseases where enzyme activity is dysregulated .
Neurological Disorders
Piperidine derivatives are present in several pharmaceuticals used to treat neurological disorders. The compound could be investigated for its potential effects on central nervous system targets, which might lead to the development of new treatments for conditions like Alzheimer’s disease and Parkinson’s disease .
Cardiovascular Research
Given the importance of piperidine derivatives in medicinal chemistry, this compound could be studied for its cardiovascular effects. It might influence pathways involved in heart diseases, offering a new avenue for therapeutic intervention .
Agricultural Chemistry
Piperidine derivatives are also used in agricultural chemistry, particularly in the synthesis of pesticides and herbicides. The compound could be evaluated for its potential use in protecting crops from pests and diseases, contributing to increased agricultural productivity .
Material Science
Lastly, the compound’s unique structure could have applications in material science. Its properties might be beneficial in the development of new polymers or coatings with specific characteristics, such as increased durability or resistance to environmental factors .
Eigenschaften
IUPAC Name |
2-[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]sulfonyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O5S2/c1-17-15(19)11-24(20,21)13-6-8-18(9-7-13)25(22,23)10-12-4-2-3-5-14(12)16/h2-5,13H,6-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHRKBMKXVFQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((2-chlorobenzyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2973739.png)
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2973740.png)
![N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2973742.png)
![Ethyl 5-[[(E)-3-methylsulfonylprop-2-enyl]carbamoyl]-1,2-oxazole-3-carboxylate](/img/structure/B2973745.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2973746.png)



![N'-[2-{[(dimethylamino)methylene]amino}-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyliminoformamide](/img/structure/B2973753.png)


![Pyrimido[4,5-d][1,3]diazin-2-amine](/img/structure/B2973757.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2973758.png)